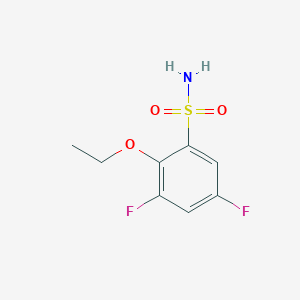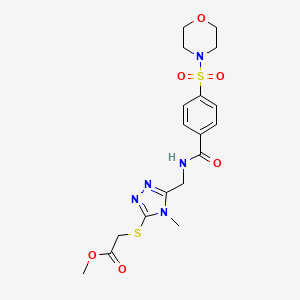
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antipsychotic Potential and Receptor Affinity
A study by Raviña et al. (2000) synthesized a series of novel conformationally restricted butyrophenones, evaluating them for antipsychotic potential. The compounds showed affinity for dopamine and serotonin receptors, suggesting their efficacy as antipsychotic (neuroleptic) drugs. Although not directly mentioning the compound , this research highlights the broader category of chemical structures related to its core functionalities and their potential therapeutic applications in neurology and psychiatry (Raviña et al., 2000).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a compound structurally similar to the query compound, focusing on its antagonistic activities at the CB1 cannabinoid receptor. This study's methodology and insights into molecular interactions could be relevant for understanding the mechanisms of action of similar compounds (Shim et al., 2002).
Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, indicating significant anti-inflammatory and antibacterial activities. This research presents a methodology and outcome that might apply to similar chemical entities, offering insights into the synthetic routes and biological potential of related compounds (Ravula et al., 2016).
Corrosion Inhibition
Singaravelu et al. (2022) explored the inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium. Although the study focuses on specific inhibitors, the research underscores the importance of organic compounds in corrosion inhibition, potentially including those with similar chemical structures (Singaravelu et al., 2022).
Analysis of Cannabinoid Receptor Activity
Landsman et al. (1997) provided insights into the agonist and inverse agonist activities at the human cannabinoid CB1 receptor, which may be relevant for compounds with similar pharmacological profiles. This research adds to the understanding of cannabinoid receptor interactions and the therapeutic potential of related compounds (Landsman et al., 1997).
将来の方向性
The future directions for research on this compound could include further studies on its antimicrobial and cytotoxic activities, as well as exploration of its potential uses in medical applications . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been associated with a variety of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
特性
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBMHAMIBHBFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
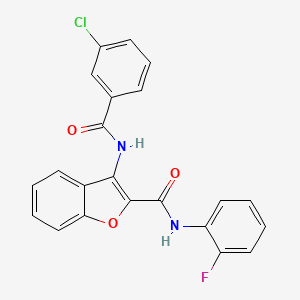


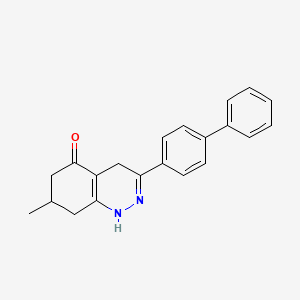
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
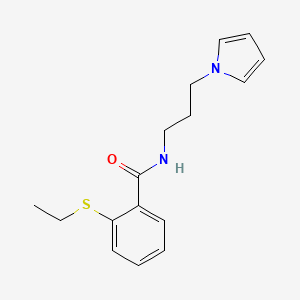
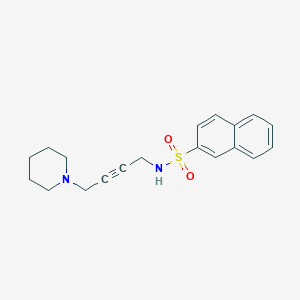
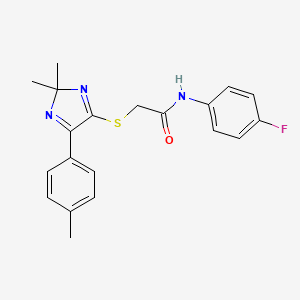
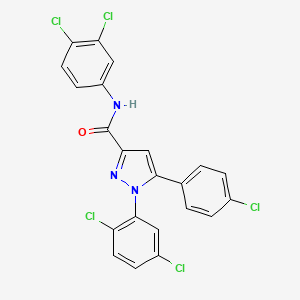

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)
